

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1-CH₂CO₂H

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Compound of Interest

Compound Name: Azido-PEG1-CH₂CO₂H

Cat. No.: B1666422

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Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.^{[1][2][3]} This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.^{[1][4]} The inherent ring strain of the cyclooctyne drives the reaction forward, allowing it to proceed under mild, physiological conditions with high specificity and efficiency.

Azido-PEG1-CH₂CO₂H is a heterobifunctional linker containing an azide group for SPAAC, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a carboxylic acid handle for subsequent conjugation or functionalization. This linker is particularly valuable in drug development and bioconjugation for creating well-defined molecular architectures, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Key Features of SPAAC:

- **Copper-Free:** Eliminates the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.
- **Bioorthogonal:** The azide and cyclooctyne groups are abiotic and do not interfere with native biological functional groups.

- **Mild Conditions:** The reaction proceeds efficiently at physiological temperature and pH in aqueous environments.
- **High Specificity:** The reaction is highly selective between the azide and the strained alkyne, minimizing off-target reactions.
- **Favorable Kinetics:** The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid formation of a stable triazole linkage.

Experimental Protocols

This section provides a general protocol for the conjugation of **Azido-PEG1-CH₂CO₂H** to a DBCO-functionalized molecule. The specific concentrations and reaction times may require optimization based on the specific reactants and desired product.

Materials and Reagents:

- **Azido-PEG1-CH₂CO₂H**
- DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-NHS ester)
- **Reaction Buffer:** Phosphate-buffered saline (PBS) pH 7.4 is commonly used. Other non-amine containing buffers are also suitable.
- **Organic Co-solvent (if necessary):** Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
- **Analytical and Purification Equipment:** Reverse-phase high-performance liquid chromatography (RP-HPLC) and Mass Spectrometer (MS).

Protocol for SPAAC Ligation:

- **Reactant Preparation:**
 - Prepare a stock solution of **Azido-PEG1-CH₂CO₂H** in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mM.

- Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
- Reaction Setup:
 - In a reaction vessel, add the solution of the DBCO-functionalized molecule.
 - Add the **Azido-PEG1-CH₂CO₂H** solution to the reaction vessel. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to ensure complete consumption of the other.
 - If necessary, the final concentration of the organic co-solvent should be kept low (typically below 20%) to maintain the solubility and integrity of biomolecules.
- Incubation:
 - Mix the reaction components thoroughly.
 - Incubate the reaction mixture at room temperature (20-25°C) or at 37°C.
 - Reaction times can vary from 2 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.
- Monitoring the Reaction:
 - The reaction progress can be monitored by techniques such as LC-MS to observe the consumption of reactants and the formation of the desired product.
 - DBCO has a characteristic UV absorbance at approximately 310 nm, which can also be used to monitor its consumption.
- Purification:
 - Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts.
 - RP-HPLC is a common and effective method for the purification of SPAAC products.

- The collected fractions containing the pure product can be lyophilized to yield the final conjugate as a solid.

Data Presentation

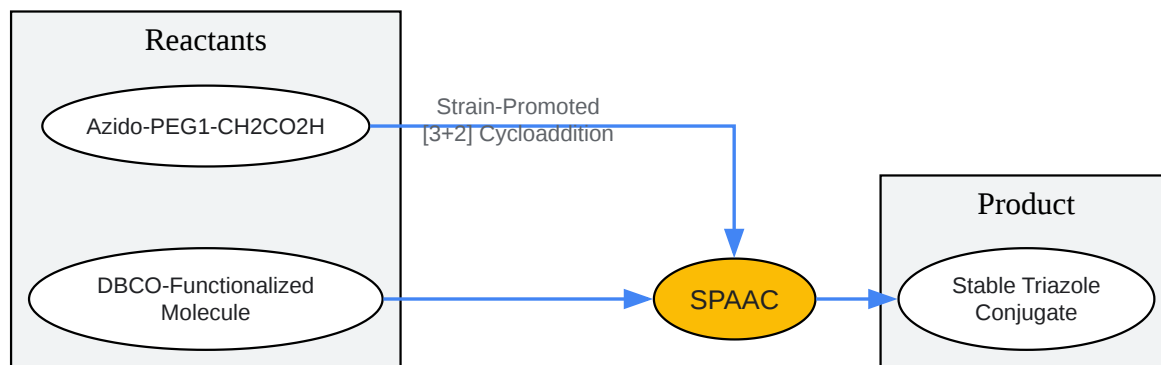
The efficiency and rate of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, which serves as a proxy for the reactivity with other azides like **Azido-PEG1-CH₂CO₂H**.

Cyclooctyne Reagent	Abbreviation	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Reference
Dibenzocyclooctyne	DIBO	0.08 M ⁻¹ s ⁻¹	
Bicyclononyne	BCN	0.012 - 0.024 M ⁻¹ s ⁻¹	
Dibenzoazacyclooctyne	DBCO/DIBAC	0.90 M ⁻¹ s ⁻¹	
Biarylazacyclooctynone	BARAC	~1 M ⁻¹ s ⁻¹	

Note: Reaction rates can be influenced by factors such as the solvent system and the specific structure of the azide. For instance, the inclusion of a PEG linker on a DBCO-conjugated molecule has been shown to increase the SPAAC reaction rate.

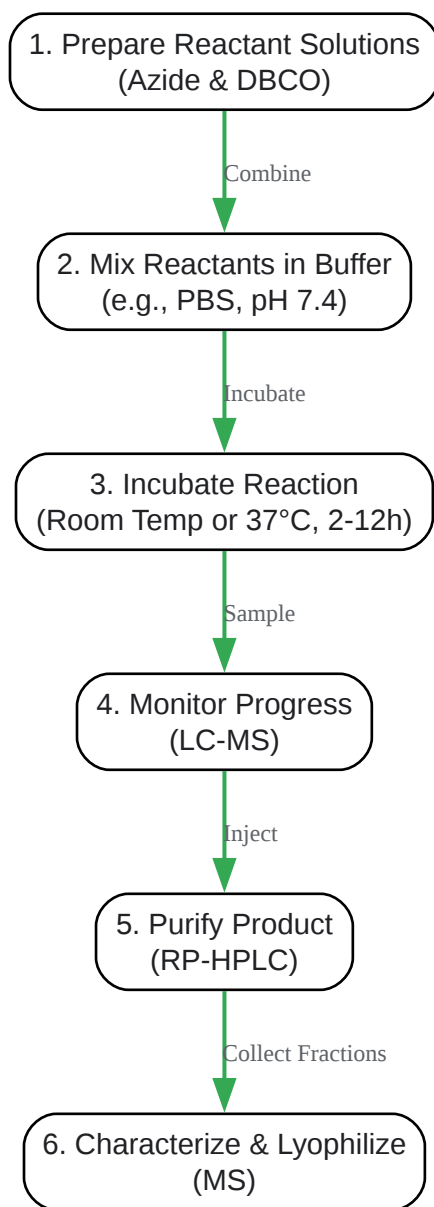
Visualization

Below are diagrams illustrating the SPAAC reaction mechanism and a typical experimental workflow.



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Caption: SPAAC Reaction Mechanism.



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Caption: Experimental Workflow for SPAAC.

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